5-Cyclopropoxy-N-methyl-4-(methylsulfonamido)nicotinamide
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Overview
Description
5-Cyclopropoxy-N-methyl-4-(methylsulfonamido)nicotinamide is a chemical compound with the molecular formula C11H15N3O4S and a molecular weight of 285.32 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group, a methylsulfonamido group, and a nicotinamide core. It is primarily used in research and development settings.
Preparation Methods
The synthesis of 5-Cyclopropoxy-N-methyl-4-(methylsulfonamido)nicotinamide involves several stepsThe reaction conditions often include the use of specific reagents and catalysts to ensure the desired product is obtained with high purity .
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
5-Cyclopropoxy-N-methyl-4-(methylsulfonamido)nicotinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted nicotinamide derivatives .
Scientific Research Applications
5-Cyclopropoxy-N-methyl-4-(methylsulfonamido)nicotinamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-N-methyl-4-(methylsulfonamido)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
5-Cyclopropoxy-N-methyl-4-(methylsulfonamido)nicotinamide can be compared with other similar compounds, such as:
5-Cyclopropoxy-4-(methylsulfonamido)nicotinamide: This compound lacks the N-methyl group present in this compound, which may result in different chemical and biological properties.
5-Cyclopropoxy-N-methyl-4-(methylsulfonamido)picolinamide: This compound has a picolinamide core instead of a nicotinamide core, leading to variations in its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H15N3O4S |
---|---|
Molecular Weight |
285.32 g/mol |
IUPAC Name |
5-cyclopropyloxy-4-(methanesulfonamido)-N-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C11H15N3O4S/c1-12-11(15)8-5-13-6-9(18-7-3-4-7)10(8)14-19(2,16)17/h5-7H,3-4H2,1-2H3,(H,12,15)(H,13,14) |
InChI Key |
FAESWYIOZLVPBP-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CN=CC(=C1NS(=O)(=O)C)OC2CC2 |
Origin of Product |
United States |
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